![molecular formula C24H24N4O6S2 B11511142 3,4-diamino-N,N'-bis(3,5-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11511142.png)
3,4-diamino-N,N'-bis(3,5-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiophene core, which is a fused heterocyclic system, and is substituted with amino and dimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]thiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]thiophene ring system.
Introduction of Amino Groups: Amination reactions are carried out to introduce amino groups at the 3 and 4 positions of the thieno[2,3-b]thiophene core.
Attachment of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide functionality through amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The amino and dimethoxyphenyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thieno[2,3-b]thiophene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE include:
3,5-Diamino-1,2,4-triazole: Known for its use in energetic materials and pharmaceuticals.
Dicarbohydrazide bis [3-(5-nitroimino-1,2,4-triazole)]: An energetic ionic compound with high detonation velocity and thermal stability.
3,4-Diamino-N2,N5-bis[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-b]thiophene-2,5-dicarboxamide: A structurally similar compound with different substituents, affecting its chemical and physical properties.
The uniqueness of 3,4-DIAMINO-N2,N5-BIS(3,5-DIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C24H24N4O6S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3,5-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C24H24N4O6S2/c1-31-13-5-11(6-14(9-13)32-2)27-22(29)20-18(25)17-19(26)21(36-24(17)35-20)23(30)28-12-7-15(33-3)10-16(8-12)34-4/h5-10H,25-26H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
IUCMCIAYSKKQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC(=C4)OC)OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.